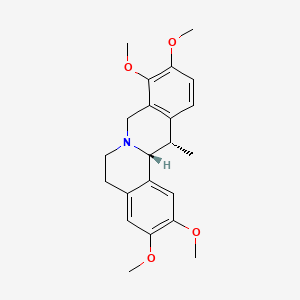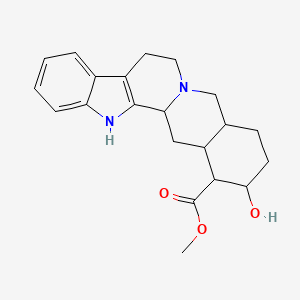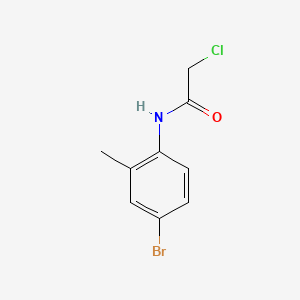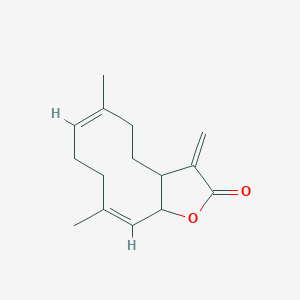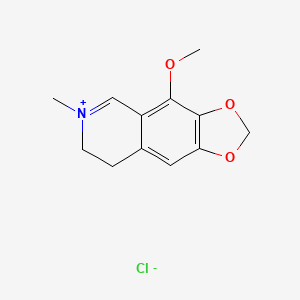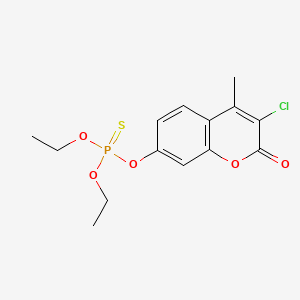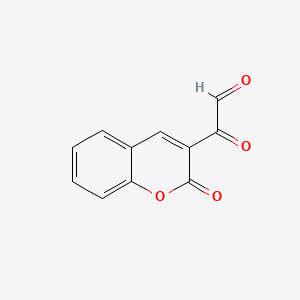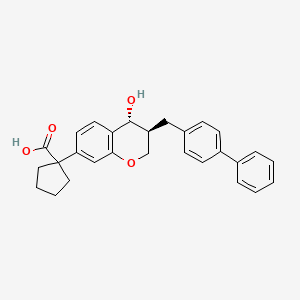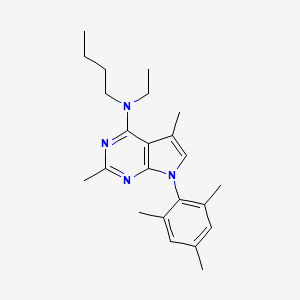
Cyclovirobuxine D
Übersicht
Beschreibung
Cyclovirobuxine D is a steroidal alkaloid derived from the plant Buxus microphylla, commonly known as boxwood. This compound has been traditionally used in Chinese medicine for its cardiovascular benefits. It has been shown to alleviate inflammatory and neuropathic pain, primarily through the inhibition of voltage-gated calcium channels .
Wissenschaftliche Forschungsanwendungen
Cyclovirobuxine D has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying steroidal alkaloids and their chemical properties.
Biology: Investigated for its effects on cellular processes such as mitophagy and apoptosis.
Medicine: Applied in the treatment of cardiovascular diseases, pain management, and cancer therapy.
Industry: Utilized in the development of advanced drug delivery systems to enhance its solubility and bioavailability
Wirkmechanismus
Cyclovirobuxine D exerts its effects primarily through the inhibition of voltage-gated calcium channels, specifically Ca v 3.2 channels . This inhibition leads to the attenuation of neuronal excitability and pain relief. Additionally, it induces mitophagy and apoptosis in cancer cells by enhancing the expression of the mitophagy receptor BNIP3 and promoting its interaction with LC3 . The compound also activates the Nrf2 signaling pathway, which plays a crucial role in its antioxidant and cytoprotective effects .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Cyclovirobuxine D interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to activate Nrf2-mediated antioxidant responses , which is crucial for cellular defense against oxidative stress. This compound also inhibits voltage-gated Ca v 2.2 and Ca v 3.2 channels , which are involved in various cellular functions including muscle contraction and neurotransmitter release.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It has been shown to protect against diabetic cardiomyopathy by ameliorating oxidative damage . In cancer cells, this compound inhibits cell proliferation and induces apoptosis . It also provokes mitophagy in lung cancer cells , a process that is crucial for maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to inhibit the KIF11-CDK1-CDC25C-CyclinB1 G 2 /M phase transition regulatory network and the NF‑κB/JNK signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been shown to significantly ameliorate cardiac oxidative damage . The compound also exerts a remarkable cytoprotective effect against high glucose-induced neonatal rat cardiomyocyte damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found to have strong and persistent analgesic effects against several mouse models of pain, including carrageenan- and CFA-induced inflammatory pain and paclitaxel-mediated neuropathic hypersensitivity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to suppress oxidative stress mainly by activation of the Nrf2 signaling pathway . This pathway plays a crucial role in cellular defense against oxidative damage.
Transport and Distribution
This compound is transported and distributed within cells and tissues. A study has shown that a self-nanoemulsifying drug delivery system can improve the bioavailability of this compound, suggesting its potential for enhanced transport and distribution .
Subcellular Localization
Current studies have shown that this compound can provoke mitophagy in lung cancer cells , suggesting its involvement in mitochondrial function
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclovirobuxine D can be synthesized through various methods, including the preparation of nanosuspensions to improve its dissolution rate. One method involves wet media milling, where the compound is milled with stabilizers such as croscarmellose sodium and hydroxypropyl methyl cellulose acetate succinate . Another approach is the design of self-nanoemulsifying drug delivery systems, which enhance the bioavailability of the compound .
Industrial Production Methods: Industrial production of this compound typically involves extraction from the Buxus microphylla plant, followed by purification processes to isolate the active compound. The use of advanced drug delivery systems, such as nanosuspensions and nanoemulsions, is also explored to improve its solubility and bioavailability .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclovirobuxine D undergoes various chemical reactions, including oxidation, reduction, and substitution. It has been shown to induce mitophagy through the p65/BNIP3/LC3 axis, which potentiates its apoptosis-inducing effects in lung cancer cells .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions often involve controlled temperatures and pH levels to ensure the stability and efficacy of the compound .
Major Products Formed: The major products formed from the reactions of this compound include its oxidized and reduced forms, which exhibit different biological activities. For example, its interaction with the p65/BNIP3/LC3 axis leads to the induction of mitophagy and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Cyclovirobuxine D is unique among steroidal alkaloids due to its dual role in cardiovascular protection and pain management. Similar compounds include other alkaloids derived from the Buxus species, such as Buxamine and Buxenine. These compounds share similar chemical structures but differ in their specific biological activities and therapeutic applications .
Eigenschaften
IUPAC Name |
(1S,3R,6S,8R,11S,12S,14R,15S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-[(1S)-1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46N2O/c1-16(27-6)21-17(29)14-24(5)19-9-8-18-22(2,3)20(28-7)10-11-25(18)15-26(19,25)13-12-23(21,24)4/h16-21,27-29H,8-15H2,1-7H3/t16-,17+,18-,19-,20-,21-,23+,24-,25+,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNAPBAUIVITMI-ABNIRSKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)NC)C)C)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316983 | |
| Record name | Cyclovirobuxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
860-79-7 | |
| Record name | Cyclovirobuxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclovirobuxine D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000860797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclovirobuxine D | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclovirobuxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclovirobuxin D | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOVIROBUXINE D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51GY352868 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



